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Compound of Interest

Compound Name: PF-4136309

CAS No.: 1341224-83-6; 857679-55-1

Cat. No.: B2544593 Get Quote

Executive Summary
PF-4136309 (also known as INCB8761 or PF-04136309) is a potent, highly selective, orally

bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Originally

discovered through a collaboration between Incyte and Pfizer, it was designed to block the

CCL2-CCR2 axis, a critical driver of monocyte recruitment in inflammatory diseases and the

tumor microenvironment (TME).

This technical guide focuses on the selectivity profile of PF-4136309, specifically analyzing its

discrimination against the homologous receptor CCR5. Understanding this selectivity is

paramount for researchers developing immuno-oncology therapies, as CCR2 inhibition targets

Tumor-Associated Macrophages (TAMs), while CCR5 modulation has distinct immunological

consequences (e.g., T-cell trafficking, HIV viral entry).

Molecular Profile & Mechanism of Action[3]
Chemical Identity[4]

Compound Name: PF-4136309 (INCB008761)

Chemotype: (S)-3-aminopyrrolidine derivative.[1][3][4]

Binding Mode: Orthosteric antagonist. It binds within the transmembrane bundle of CCR2,

locking the receptor in an inactive conformation and preventing G-protein coupling.
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Structural Determinants of Selectivity
The high selectivity of PF-4136309 for CCR2 over CCR5 is not accidental but a result of

specific steric and electrostatic interactions within the binding pocket.

CCR2 Interaction: PF-4136309 forms a critical hydrogen bond with residue Thr179 (4.64) in

the transmembrane region of CCR2.

CCR5 Exclusion: In CCR5, the equivalent positions contain residues that create a steric

clash. Specifically, residues Phe109 (3.33) and Ser180 (4.64) in CCR5 impose structural

hindrances that prevent PF-4136309 from occupying the pocket, despite the high sequence

homology between the two receptors.

Signaling Pathway & Blockade
The following diagram illustrates the divergent signaling pathways of CCR2 and CCR5 and the

specific intervention point of PF-4136309.
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Figure 1: Mechanism of Action. PF-4136309 selectively blocks the CCL2-CCR2 axis while

sparing CCR5 signaling.

Selectivity Data Profile
The following data aggregates results from primary binding assays, functional assays, and off-

target safety panels.

Primary Potency (CCR2) vs. Selectivity Target (CCR5)
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PF-4136309 demonstrates >200-fold selectivity for CCR2 over CCR5.[5]

Assay Type Target Metric Value Notes

Binding Affinity hCCR2 IC50 5.2 nM

High affinity

orthosteric

blockade

Functional

(Ca2+)
hCCR2 IC50 3.3 nM

Intracellular

Calcium

Mobilization

Functional

(Chemotaxis)
hCCR2 IC50 3.9 nM

Human

Monocyte

Migration

Functional (ERK) hCCR2 IC50 0.5 nM
ERK

Phosphorylation

Counter-Screen hCCR5 IC50 > 1,000 nM
No significant

inhibition at 1 μM

Selectivity Ratio CCR2 vs CCR5 Fold > 200x Highly Selective

Broad Safety & Off-Target Panel
To ensure the observed biological effects are due to CCR2 inhibition and not off-target toxicity,

PF-4136309 was screened against broad panels.
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Target Class Specific Target IC50 / Result Interpretation

Ion Channel hERG 20 μM
Weak inhibition; low

cardiac risk margin

CYP Enzymes
1A2, 2C9, 2C19, 2D6,

3A4
> 30 μM

No CYP inhibition; low

DDI potential

GPCR Panel
CCR1, CCR3,

CXCR3, CXCR5
> 1 μM

Clean chemokine

receptor profile

CEREP Panel
>50

Receptors/Enzymes
Clean

No significant hits at 1

μM

Experimental Methodologies
To replicate or validate these profiles, the following self-validating protocols are recommended.

These align with the methods used during the discovery of the molecule.

Protocol A: Calcium Mobilization Assay (Functional
Selectivity)
Objective: Quantify the functional inhibition of CCR2 vs. CCR5 via G-protein coupled calcium

flux.

Reagents:

Cells: CCR2-transfected CHO cells and CCR5-transfected CHO cells (or native PBMCs).

Dye: Fluo-4 AM (Calcium indicator).

Ligands: Recombinant Human CCL2 (for CCR2) and CCL5 (for CCR5).

Buffer: HBSS + 20 mM HEPES + 0.1% BSA.

Workflow:

Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight.
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Dye Loading: Aspirate media. Add 50 µL Fluo-4 AM loading solution. Incubate 45 min at

37°C.

Compound Addition: Add PF-4136309 (serial dilutions from 10 µM down to 0.1 nM). Incubate

15 min at RT.

Control: DMSO vehicle only.

Baseline Reading: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

Agonist Challenge: Inject EC80 concentration of CCL2 (for CCR2 plates) or CCL5 (for CCR5

plates).

Measurement: Monitor fluorescence flux for 120 seconds.

Analysis: Calculate Area Under Curve (AUC). Derive IC50 using 4-parameter logistic

regression.

Validation Criteria: Z-factor > 0.5; Positive control (e.g., Cenicriviroc) must show expected

inhibition.

Protocol B: Chemotaxis Assay (Boyden Chamber)
Objective: Confirm that binding inhibition translates to physiological blockade of cell migration.

Workflow:

Chamber Setup: Use a 96-well Transwell system (5 µm pore size).

Chemoattractant: Add rhCCL2 (10 nM) to the bottom chamber.

Cell Prep: Resuspend human monocytes (isolated from PBMCs) in assay buffer at 2x10^6

cells/mL.

Treatment: Pre-incubate cells with PF-4136309 for 20 mins.

Migration: Add cell suspension to the top chamber. Incubate 2 hours at 37°C / 5% CO2.
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Quantification: Remove top chamber. Quantify migrated cells in the bottom chamber using

CellTiter-Glo (ATP luminescence) or flow cytometry counting.

Selectivity Check: Repeat using rhCCL5 (RANTES) as the chemoattractant to verify lack of

inhibition on CCR5-mediated migration.

Screening Cascade Visualization
The following diagram outlines the logical flow for validating PF-4136309 selectivity, ensuring

that "hits" are true CCR2 antagonists and not promiscuous binders.
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Figure 2: Screening Cascade. The rigorous filter used to establish PF-4136309 as a selective

CCR2 antagonist.

Clinical & Translational Context
In the context of drug development, particularly for Pancreatic Ductal Adenocarcinoma (PDAC),

the distinction between CCR2 and CCR5 is vital:

CCR2 Blockade: Specifically inhibits the mobilization of Ly6C-high monocytes from the bone

marrow and their recruitment into the tumor, where they differentiate into immunosuppressive

TAMs.

Sparing CCR5: By not blocking CCR5, PF-4136309 avoids interfering with the trafficking of

certain effector T-cells and NK cells that may utilize CCR5/CCL5 axes for tumor infiltration,

theoretically preserving the anti-tumor immune response while depleting the pro-tumor

stromal elements.
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[https://www.benchchem.com/product/b2544593#pf-4136309-target-selectivity-profile-vs-
ccr5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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